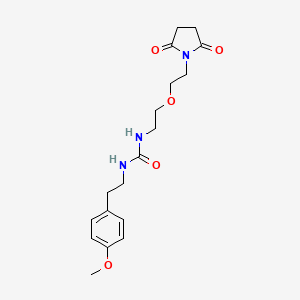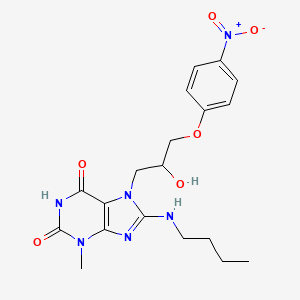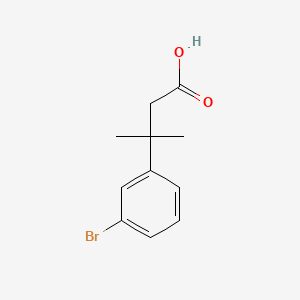
Acide 3-méthyl-2-(méthylthio)butanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(methylthio)butanoic acid is an organic compound with the molecular formula C6H12O2S. It is a branched-chain carboxylic acid that contains a methylthio group. This compound is known for its distinctive odor and is used in various fields of research and industry due to its unique chemical properties.
Applications De Recherche Scientifique
3-Methyl-2-(methylthio)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor and in the production of specialty chemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-2-(methylthio)butanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 3-methyl-2-butanone with methylthiolate in the presence of a base to form the corresponding thioether. This intermediate is then oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide .
Industrial Production Methods
In industrial settings, 3-Methyl-2-(methylthio)butanoic acid is often produced through the fermentation of amino acids by specific strains of bacteria. This method is advantageous due to its cost-effectiveness and scalability. The fermentation process involves the conversion of amino acids into the desired carboxylic acid through a series of enzymatic reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-(methylthio)butanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form alcohols.
Substitution: The carboxylic acid group can be substituted with other functional groups to form esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride are used to convert the carboxylic acid to its corresponding acid chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Esters, amides, and anhydrides.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the production of various metabolites. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylbutanoic acid: Similar in structure but lacks the methylthio group.
2-Methylbutanoic acid: Differs in the position of the methyl group.
3-Methyl-2-oxobutanoic acid: Contains a keto group instead of a methylthio group.
Uniqueness
3-Methyl-2-(methylthio)butanoic acid is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in specific reactions that similar compounds without the methylthio group cannot undergo. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
3-methyl-2-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-4(2)5(9-3)6(7)8/h4-5H,1-3H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOVJDJKUPKFBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Spiro[3.4]octane-7-carboxylic acid](/img/structure/B2387884.png)






![3-(4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide](/img/structure/B2387896.png)

![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2387902.png)
![1-benzyl-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2387904.png)

![furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2387906.png)
![N-[3-(carbamoylmethoxy)phenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2387907.png)
